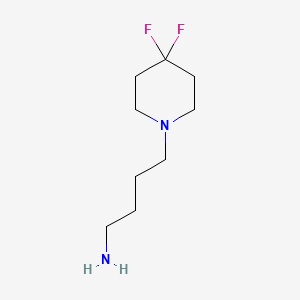

4-(4,4-Difluoro-piperidin-1-yl)-butylamine

Description

Properties

IUPAC Name |

4-(4,4-difluoropiperidin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2/c10-9(11)3-7-13(8-4-9)6-2-1-5-12/h1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFHCDIAYMEENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285833 | |

| Record name | 1-Piperidinebutanamine, 4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416352-16-3 | |

| Record name | 1-Piperidinebutanamine, 4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinebutanamine, 4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(4,4-difluoro-piperidin-1-yl)-butylamine generally follows these key steps:

- Fluorination of the piperidine ring : Introduction of geminal difluoro groups at the 4-position of the piperidine ring.

- N-alkylation of the piperidine nitrogen : Attachment of a butylamine side chain through nucleophilic substitution or reductive amination.

- Functional group transformations : Reduction or protection/deprotection steps to obtain the free amine functionality on the butyl chain.

Fluorination of Piperidine Ring

The incorporation of difluoro groups at the 4-position of piperidine is a critical step. Literature suggests the use of fluorinating agents or fluorinated starting materials to achieve this:

- Starting from 4-piperidone derivatives : Fluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can convert 4-keto groups to 4,4-difluoro substituents on the piperidine ring.

- Direct difluorination of piperidine intermediates : Some synthetic routes use electrophilic fluorination methods to introduce the geminal difluoro group.

These methods ensure the selective and efficient installation of the 4,4-difluoro substituent, which is essential for the compound's biological activity and chemical stability.

N-Alkylation with Butylamine Derivatives

The attachment of the butylamine side chain to the piperidine nitrogen usually involves:

- Nucleophilic substitution reactions : Using 4-(4,4-difluoro-piperidin-1-yl)alkyl halides (e.g., bromides or chlorides) reacting with butylamine or protected butylamine derivatives.

- Reductive amination : Condensation of 4-(4,4-difluoro-piperidin-1-yl)butanal with ammonia or amine sources followed by reduction to yield the butylamine side chain.

- Use of protecting groups : To prevent side reactions, the amine group on the butyl chain may be protected (e.g., Boc protection) during alkylation and then deprotected in the final steps.

A representative example is the alkylation of a difluoro-substituted piperidine intermediate with 4-bromobutylamine or its protected form under basic conditions, followed by purification.

Reduction and Deprotection Steps

When nitrile or amide intermediates are used, reduction to the corresponding amine is performed using:

- Borane complexes (e.g., BH3·DMS) : Efficiently reduce nitriles and amides to primary amines.

- Catalytic hydrogenation : Sometimes employed for reduction of imines or nitriles to amines.

- Acidic or basic deprotection : Removal of protecting groups such as Boc is typically done with trifluoroacetic acid (TFA) or other acids.

Representative Preparation Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| 1 | Fluorination | DAST or Deoxo-Fluor on 4-piperidone derivative | 4,4-Difluoro-piperidine intermediate | 60–80 |

| 2 | N-Alkylation | Reaction with 4-bromobutylamine (protected) | N-(4-(4,4-difluoro-piperidin-1-yl)butyl)amine intermediate | 50–70 |

| 3 | Reduction of nitrile/amide | BH3·DMS or catalytic hydrogenation | Conversion to primary amine | 70–90 |

| 4 | Deprotection | TFA or acidic conditions | Free this compound | >90 |

Detailed Research Findings

N-Alkylation efficiency : Studies indicate that alkylation of piperidine nitrogen with butyl halides proceeds efficiently in the presence of bases like potassium carbonate in polar aprotic solvents such as acetonitrile, with yields ranging from 50% to 70% depending on the substrate and conditions.

Fluorination selectivity : The use of sulfur-based fluorinating agents provides high selectivity for geminal difluoro substitution at the 4-position of the piperidine ring, minimizing side reactions and over-fluorination.

Reduction methods : Borane-dimethyl sulfide complex (BH3·DMS) is preferred for reducing nitrile or amide intermediates to amines due to mild conditions and high yields, often exceeding 85%.

Protecting group strategies : Boc protection of amines during alkylation steps prevents unwanted side reactions and facilitates purification. Subsequent deprotection with TFA is quantitative and mild, preserving the integrity of the difluoro-piperidine moiety.

Notes on Scale-Up and Industrial Relevance

- The described synthetic steps are amenable to scale-up with appropriate control of reaction parameters such as temperature and reagent stoichiometry.

- Fluorination steps require careful handling of reagents and moisture control to maintain yields and purity.

- Use of catalytic hydrogenation or borane reductions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoro-piperidin-1-yl)-butylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted piperidines, nitroso or nitro derivatives, and secondary or tertiary amines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-(4,4-Difluoro-piperidin-1-yl)-butylamine have shown promise in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. The inhibition of certain enzymes linked to these conditions can be achieved through compounds with piperidine structures, suggesting a potential therapeutic role for this compound .

Cancer Treatment

The compound is being explored as a building block for synthesizing more complex pharmaceutical agents aimed at targeting various cancers. Its ability to interact with biological targets involved in tumor growth makes it a candidate for further investigation in oncological studies.

Case Study 1: Inhibition of Enzymatic Activity

A study demonstrated that derivatives of piperidine could inhibit the activity of specific enzymes associated with metabolic syndromes, such as type 2 diabetes. The compound's structural modifications, including fluorination, were shown to enhance its inhibitory effects on these enzymes, leading to improved metabolic outcomes in preclinical models .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective properties of piperidine derivatives. It was found that compounds like this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoro-piperidin-1-yl)-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development. The piperidine ring provides structural stability, while the butylamine chain allows for modifications to improve pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Amine Derivatives

Key Observations:

- Fluorination Impact: The target compound’s difluoropiperidine group increases molecular weight and fluorine content compared to non-fluorinated analogs like N-Ethyl Butylamine. Fluorine atoms enhance electronegativity and may improve blood-brain barrier penetration, a trait critical for CNS-targeting drugs .

- Aromatic vs.

Biological Activity

4-(4,4-Difluoro-piperidin-1-yl)-butylamine is a piperidine derivative notable for its unique structural characteristics, including the incorporation of two fluorine atoms that enhance its lipophilicity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and as a pharmacological agent.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHFN

- Molecular Weight : 201.24 g/mol

- Functional Groups : Piperidine ring, butylamine side chain, and difluoromethyl substituents.

The presence of fluorine atoms is known to influence the compound's biological activity and pharmacokinetic properties, potentially affecting drug absorption and distribution in biological systems.

Biological Activity Overview

Research into piperidine derivatives has revealed a broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential neuroprotective effects | |

| 1-(4-Fluorophenyl)piperidin-4-amine | Selective serotonin reuptake inhibition | |

| 4-Piperidinyl-butanamide | Exhibits strong neuroprotective effects | |

| 4-(Pyrrolidin-1-yl)butanamide | Demonstrated anti-inflammatory activity |

The biological activity of this compound is likely mediated through several mechanisms:

- Neuroprotective Effects : Similar piperidine derivatives have shown promise in protecting neuronal cells from apoptosis and oxidative stress. The lipophilic nature of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurodegenerative diseases.

- Receptor Modulation : Compounds with similar structures have been reported to interact with various neurotransmitter receptors, including serotonin receptors, which may contribute to their therapeutic effects .

- Inhibition of Tumor Growth : Some studies suggest that modifications in piperidine derivatives can lead to significant anti-cancer activities by inhibiting pathways involved in cell proliferation and survival .

Case Study 1: Neuroprotection in Animal Models

A study evaluating the neuroprotective effects of piperidine derivatives found that compounds similar to this compound significantly reduced neuronal cell death in models of oxidative stress. The administration of these compounds resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability .

Case Study 2: Inhibition of Cancer Cell Proliferation

Research on related piperidine compounds demonstrated their ability to inhibit growth in various cancer cell lines. For instance, a derivative showed IC values in low micromolar concentrations against small-cell lung cancer cells, suggesting that structural modifications can enhance anticancer efficacy .

Q & A

Q. What are the recommended methods for synthesizing 4-(4,4-Difluoro-piperidin-1-yl)-butylamine with high purity and yield?

- Methodological Answer : Synthesis optimization should employ statistical experimental design (e.g., factorial or orthogonal design) to systematically evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, a 3-factor orthogonal array (e.g., L9 Taguchi design) can minimize experimental runs while identifying critical parameters. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Purity validation should follow pharmacopeial HPLC protocols (see Table 1) .

Q. Table 1: HPLC Conditions for Purity Assessment

| Parameter | Specification |

|---|---|

| Buffer composition | 6.8 g sodium acetate, 16.22 g sodium 1-octanesulfonate in 1 L water |

| pH | 4.6 (adjusted with glacial acetic acid) |

| Mobile phase | Methanol:Buffer (65:35) |

| Detection | UV at 254 nm |

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) to confirm the piperidine ring substitution pattern and butylamine chain integrity.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

- HPLC-UV : Quantify purity using the conditions in Table 1.

- FT-IR : Identify functional groups (e.g., NH stretch at ~3300 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Pre-Experiment Planning : Review the Safety Data Sheet (SDS) for acute toxicity and handling guidelines.

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation exposure.

- Waste Management : Neutralize acidic/basic residues before disposal in designated hazardous waste containers.

- Emergency Procedures : Immediate eye rinsing with saline solution and skin decontamination using soap/water if exposed .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with kinetic experiments to model reaction pathways. For instance:

Compute transition states for nucleophilic substitution at the piperidine nitrogen.

Validate predictions via experimental kinetics (e.g., monitoring reaction progress via HPLC).

Use ICReDD’s reaction path search tools to identify low-energy intermediates and optimize catalytic conditions .

Q. What experimental design strategies are effective in resolving contradictory data regarding the compound's stability under varying pH conditions?

- Methodological Answer : Apply a full factorial design to test pH (e.g., 2.0, 7.0, 12.0), temperature (25°C, 40°C), and ionic strength. Monitor degradation via:

- Accelerated Stability Testing : HPLC-MS to quantify parent compound and degradation products.

- Statistical Analysis : Use ANOVA to identify significant factors. For example, if degradation at pH 2.0 conflicts with prior studies, repeat trials under controlled humidity (e.g., 60% RH) to isolate variable effects .

Q. What advanced analytical techniques are recommended for assessing the purity and degradation products of this compound in long-term stability studies?

- Methodological Answer :

- LC-HRMS : Resolve degradation products (e.g., oxidized piperidine rings) with sub-ppm mass accuracy.

- NMR Relaxometry : Detect conformational changes in aged samples.

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze photoproducts.

- Data Integration : Cross-reference chromatographic peaks with computational fragmentation libraries (e.g., mzCloud) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.